molecular formula C13H19NO B2906347 4-(Cyclopentylmethylamino)-2-methylphenol CAS No. 1505726-86-2

4-(Cyclopentylmethylamino)-2-methylphenol

Cat. No.: B2906347
CAS No.: 1505726-86-2
M. Wt: 205.301
InChI Key: POQMDJFANCABBO-UHFFFAOYSA-N
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Description

4-(Cyclopentylmethylamino)-2-methylphenol is an organic compound that features a phenol group substituted with a cyclopentylmethylamino group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Cyclopentylmethylamino)-2-methylphenol typically involves the following steps:

    Formation of the Cyclopentylmethylamine: This can be achieved by the reductive amination of cyclopentanone with methylamine.

    Substitution Reaction: The cyclopentylmethylamine is then reacted with 2-methylphenol under suitable conditions to form the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions such as the use of catalysts, controlled temperatures, and pressures to maximize yield and purity. The exact methods can vary depending on the scale and specific requirements of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(Cyclopentylmethylamino)-2-methylphenol can undergo various types of chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The amino group can be reduced to form secondary amines.

    Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Secondary amines.

    Substitution: Halogenated or nitrated phenol derivatives.

Scientific Research Applications

4-(Cyclopentylmethylamino)-2-methylphenol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its effects on specific biological pathways.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 4-(Cyclopentylmethylamino)-2-methylphenol involves its interaction with specific molecular targets and pathways. The phenol group can participate in hydrogen bonding and other interactions with proteins and enzymes, while the cyclopentylmethylamino group can modulate the compound’s overall reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Cyclopentylamino)-2-methylphenol
  • 4-(Cyclopentylmethylamino)-2-ethylphenol
  • 4-(Cyclopentylmethylamino)-3-methylphenol

Uniqueness

4-(Cyclopentylmethylamino)-2-methylphenol is unique due to the specific positioning of its substituents, which can influence its chemical reactivity and biological activity. The presence of both the cyclopentylmethylamino group and the methyl group on the phenol ring distinguishes it from other similar compounds and can lead to different interactions and applications.

Properties

IUPAC Name

4-(cyclopentylmethylamino)-2-methylphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO/c1-10-8-12(6-7-13(10)15)14-9-11-4-2-3-5-11/h6-8,11,14-15H,2-5,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POQMDJFANCABBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NCC2CCCC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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